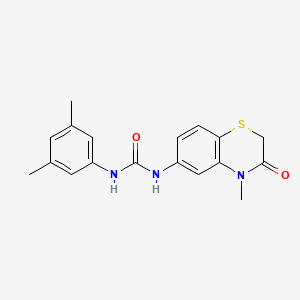
Pentizidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Pentizidone can be synthesized from arginine, lysine, and a pentose. The formation from glucose is also possible, albeit at a slower rate and probably through oxidation of glucose to arabinose . The preparation involves a series of steps including condensation, hydrolysis, and oxidation reactions. Industrial production methods typically involve high-performance liquid chromatography (HPLC) for purification and calibration .
Chemical Reactions Analysis
Pentizidone undergoes various chemical reactions, including:
Oxidation: It can be formed through the oxidation of glucose to arabinose.
Condensation: The initial step in its synthesis involves the condensation of arginine and lysine.
Hydrolysis: This step is crucial for the formation of the imidazo-pyridinium structure.
Common reagents used in these reactions include glucose, ribose, and various oxidizing agents. The major product formed from these reactions is the highly fluorescent this compound itself .
Scientific Research Applications
Pentizidone has several scientific research applications:
Mechanism of Action
Pentizidone exerts its effects by forming fluorescent cross-links between the arginine and lysine residues in collagen. This process involves the Maillard reaction products of ribose . In vivo, AGEs form this compound through sugar fragmentation, and it serves as a marker of stress and acts as a toxin itself .
Comparison with Similar Compounds
Pentizidone is unique due to its high fluorescence and its role as a biomarker for AGEs. Similar compounds include other AGEs such as carboxymethyllysine and pyrraline, which also form cross-links in proteins but do not exhibit the same level of fluorescence . These compounds share similar pathways of formation but differ in their specific structures and properties.
Properties
CAS No. |
55694-83-2 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C8H12N2O3/c1-5(3-6(2)11)9-7-4-13-10-8(7)12/h3,7,9H,4H2,1-2H3,(H,10,12)/b5-3+/t7-/m1/s1 |
InChI Key |
DGYLXKOLHICICX-OHCKJTPYSA-N |
SMILES |
CC(=CC(=O)C)NC1CONC1=O |
Isomeric SMILES |
C/C(=C\C(=O)C)/N[C@@H]1CONC1=O |
Canonical SMILES |
CC(=CC(=O)C)NC1CONC1=O |
Synonyms |
4-((1-methyl-3-oxo-1-butenyl)amino)-3-isoxazolidinone hemihydrate acetylacetonylcycloserine pentizidone pentizidone, calcium salt, (R)-isomer pentizidone, monosodium salt, (R)-isomer pentizidone, sodium salt, (R)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242593.png)

![(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol](/img/structure/B1242598.png)
![(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1242600.png)



![(2S)-2-amino-5-[[(2S)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1242610.png)
![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)
